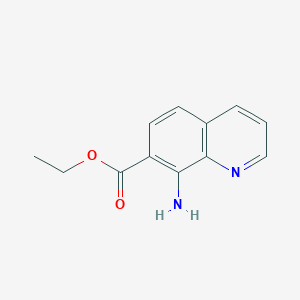

Ethyl 8-aminoquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 8-aminoquinoline-7-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,2,13H2,1H3 |

InChI Key |

PJCSCFNBXAJGEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Ethyl 8 Aminoquinoline 7 Carboxylate

De Novo Synthetic Pathways to the Quinoline (B57606) Core of the Chemical Compound

Building the quinoline skeleton with the required functionalities already in place or in the form of their precursors is an efficient strategy. This approach involves the cyclization of highly functionalized benzene (B151609) derivatives.

Classical methods for quinoline synthesis, developed over a century ago, remain valuable and can be adapted for complex targets by using appropriately substituted starting materials. nih.gov

Friedländer Synthesis : This reaction, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group, is a powerful tool. researchgate.net For the target molecule, a potential precursor could be ethyl 2-amino-3-formylbenzoate, which would react with a two-carbon component like a compound with an α-methylene ketone to form the pyridine (B92270) ring portion of the quinoline. The primary challenge often lies in the synthesis of the requisite, highly substituted 2-aminobenzaldehyde derivative. researchgate.net

Combes Synthesis : The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, formed from the reaction of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org To generate the desired substitution pattern, one might envision using a 2,3-diaminobenzoic acid derivative as the starting aniline (B41778), though controlling the regioselectivity of the subsequent cyclization would be critical.

Pfitzinger Reaction : This method utilizes an isatin (B1672199) derivative and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org While effective for substitution at the 2, 3, and 4 positions, it is less directly applicable for installing the specific 7-carboxylate and 8-amino pattern of the target compound without significant modification of the isatin precursor.

Doebner-von Miller Reaction : This reaction typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline under acidic conditions. pharmaguideline.com An adaptation could involve using a substituted aniline, such as ethyl 3,4-diaminobenzoate (B8644857). However, the harsh reaction conditions and potential for side products often complicate its application for highly functionalized, sensitive substrates.

| Classical Reaction | General Precursors | Potential Adaptation for Target Compound |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + active methylene compound | Use of a pre-functionalized 2-aminobenzaldehyde with ester and nitro/amino precursor groups. |

| Combes Synthesis | Arylamine + 1,3-dicarbonyl compound | Reaction of a substituted diaminobenzoic acid derivative, followed by controlled cyclization. |

| Pfitzinger Reaction | Isatin + carbonyl compound | Requires a heavily substituted isatin to achieve the desired 7,8-pattern, which is synthetically challenging. |

| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Use of a 3,4-diaminobenzoate derivative, though regioselectivity and harsh conditions are major concerns. |

Modern organic synthesis has introduced a variety of powerful, often metal-catalyzed, methods for constructing complex heterocyclic systems with high efficiency and control. mdpi.com These contemporary strategies are particularly well-suited for preparing polyfunctionalized quinolines. nih.gov

Recent advancements have focused on transition-metal-catalyzed annulation reactions. scilit.com For instance, rhodium-catalyzed cyclization between a substituted aniline and an alkyne can provide regioselective access to quinoline carboxylates. mdpi.com A hypothetical pathway could involve the reaction of a 1,2-diaminobenzene derivative (with one amine protected) with an alkynyl ester, where the catalyst facilitates the C-H activation and subsequent cyclization to build the quinoline core. mdpi.com Similarly, cobalt-catalyzed methods have been developed for the cyclization of anilines with other partners to form the quinoline skeleton. mdpi.com

Photochemical and radical-promoted cyclizations also represent novel routes. nih.gov These methods can proceed under mild conditions and may offer unique regioselectivities not achievable through traditional thermal reactions. For example, a radical-mediated cyclization of a suitably designed arylamine precursor could be initiated to form the heterocyclic ring. nih.gov

| Contemporary Strategy | Key Features | Catalyst/Reagent Example |

| Transition Metal-Catalyzed Annulation | High efficiency, broad substrate tolerance, often mild conditions. mdpi.com | Rhodium (Rh), Cobalt (Co), Palladium (Pd) complexes. mdpi.comorganic-chemistry.org |

| Photo-induced Oxidative Cyclization | Utilizes light energy, environmentally compatible. nih.govmdpi.com | Organic dyes, photoredox catalysts. |

| Radical-Promoted Cyclization | Alternative reaction pathway, useful for specific bond formations. nih.gov | N-Bromosuccinimide (NBS) with visible light. nih.gov |

Functionalization and Regioselective Derivatization on the Quinoline Ring System

An alternative and often more practical approach involves the stepwise functionalization of a simpler, pre-formed quinoline or substituted quinoline ring. The success of this strategy hinges on the ability to control the position of the incoming functional groups with high regioselectivity.

Introducing an amino group at the C-8 position of a quinoline ring that already bears a C-7 ester can be achieved through several methods. The most traditional route is electrophilic nitration followed by reduction. The quinoline nucleus is susceptible to electrophilic attack on the benzene ring, primarily at the C-5 and C-8 positions. pharmaguideline.com Therefore, nitrating ethyl quinoline-7-carboxylate would be expected to yield a mixture of the 8-nitro and 5-nitro derivatives. After separation, the 8-nitro isomer can be readily reduced to the desired 8-aminoquinoline (B160924) using standard reducing agents like tin(II) chloride, hydrogen over palladium, or sodium dithionite. wikipedia.org

Direct amination of the C-8 position is more challenging but can be accomplished under specific conditions. For example, the Chichibabin reaction, which typically functionalizes the pyridine ring, is not suitable for this transformation. However, modern cross-coupling methodologies could potentially be employed, starting from 8-bromoquinoline-7-carboxylate and coupling it with an ammonia (B1221849) surrogate.

| Method | Reagents | Key Steps |

| Nitration-Reduction | 1. HNO₃/H₂SO₄2. SnCl₂/HCl or H₂/Pd-C | 1. Electrophilic nitration at C-8.2. Reduction of the nitro group to an amine. wikipedia.org |

| Buchwald-Hartwig Amination | 8-bromo precursor, NH₃ surrogate, Pd catalyst, ligand | Palladium-catalyzed cross-coupling to form the C-N bond. researchgate.net |

Introducing an ethyl ester group at the C-7 position of an 8-aminoquinoline molecule requires methods that are compatible with the existing amino group. The amino group is a strong activating group but can complicate many reactions. A common strategy is to protect the amino group, for example as an amide, before proceeding.

One plausible route starts with 8-amino-7-bromoquinoline. The bromo-substituent can be converted to the ethyl ester via a palladium-catalyzed carbonylation reaction, which is conducted under an atmosphere of carbon monoxide in the presence of ethanol (B145695).

Alternatively, if starting with 8-aminoquinoline, a Friedel-Crafts acylation could be attempted. However, this reaction is often difficult to control on quinoline and the presence of the amino group would likely direct the incoming acyl group to the C-5 position. A more controlled approach would involve ortho-lithiation. By protecting the 8-amino group as a pivalamide (B147659) or a similar bulky group, it may be possible to direct a strong base to deprotonate the C-7 position selectively. The resulting organometallic species could then be quenched with ethyl chloroformate or diethyl carbonate to install the ester group.

Controlling where substituents are introduced onto the quinoline ring is paramount for the synthesis of a specific isomer like Ethyl 8-aminoquinoline-7-carboxylate. mdpi.comacs.org Several factors and strategies are employed to achieve this control. nih.gov

Inherent Reactivity : The natural electronic distribution of the quinoline ring directs electrophiles to the C-5 and C-8 positions and nucleophiles to the C-2 and C-4 positions. pharmaguideline.com Synthetic planning must always consider this intrinsic reactivity.

Directing Groups : A powerful modern strategy is the use of directing groups in combination with transition metal-catalyzed C-H activation. mdpi.comresearchgate.net The 8-amino group itself, or more commonly an amide derivative formed from it, is an excellent directing group. researchgate.net It can form a chelate with a metal catalyst (e.g., Palladium, Rhodium, Copper), bringing the catalyst into close proximity with the C-H bond at the C-7 position and enabling its functionalization. researchgate.netresearchgate.net This is a highly effective method for achieving regioselectivity that may be impossible through classical electrophilic substitution.

Quinoline N-Oxide Strategy : The formation of a quinoline N-oxide dramatically alters the reactivity of the ring. It deactivates the C-5 and C-8 positions towards electrophiles while activating the C-2 and C-8 positions for different types of functionalization. mdpi.comresearchgate.net This strategy can be used to selectively introduce substituents at the C-8 position. researchgate.net The N-oxide can be easily removed later in the synthesis. organic-chemistry.org

| Strategy | Mechanism/Principle | Target Positions | Example |

| Inherent Reactivity | Electronic properties of the quinoline heterocycle. | C5/C8 (electrophilic), C2/C4 (nucleophilic). pharmaguideline.com | Nitration of quinoline yields 5- and 8-nitroquinoline. |

| C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond. mdpi.comresearchgate.net | C7 (directed by C8-amide), C2 (directed by N), C5 (remote). researchgate.net | Pd-catalyzed carboxylation of an 8-amidoquinoline at the C-7 position. |

| N-Oxide Formation | Alters the electronic landscape of the quinoline ring. researchgate.net | C2, C8. researchgate.net | Rhodium-catalyzed C-8 alkylation of a quinoline N-oxide. researchgate.net |

Green Chemistry Principles in the Synthesis of Ethyl 8-aminoquinoline-7-carboxylate

The application of green chemistry principles to the synthesis of heterocyclic compounds like Ethyl 8-aminoquinoline-7-carboxylate is a important focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Methodologies such as solvent-free reactions, the use of efficient catalysts, and designing synthetic pathways with high atom economy are central to achieving these goals in the production of quinoline derivatives.

Solvent-Free and Reduced-Solvent Reaction Methodologies

A primary objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. In the context of quinoline synthesis, particularly through the widely used Friedländer annulation, several solvent-free or reduced-solvent approaches have been developed.

Solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts, can lead to significant improvements in reaction efficiency and environmental performance. mdpi.comorganic-chemistry.org For instance, the Friedländer synthesis of polysubstituted quinolines has been successfully carried out using p-toluenesulfonic acid as a catalyst under solvent-free conditions, offering a comparative advantage over conventional heating methods. organic-chemistry.org Another approach involves using tin(II) chloride dihydrate at room temperature, which provides an eco-friendly and efficient protocol for the Friedländer synthesis without the need for a solvent. oup.com This method is noted for its simple work-up, short reaction times, and excellent yields. oup.com

Ionic liquids have also been employed as green alternatives to traditional solvents in quinoline synthesis. Their low vapor pressure and thermal stability make them attractive options. For example, the use of a Brønsted-acidic ionic liquid as a catalyst has been shown to be highly efficient for the Friedländer synthesis under solvent-free conditions, with the added benefit of being recyclable. mdpi.com

Water, as the most environmentally benign solvent, has also been explored for the synthesis of quinolines. Catalyst-free Friedländer reactions have been successfully conducted in water at elevated temperatures, providing a green and efficient method that avoids the use of harsh conditions or organic solvents. organic-chemistry.org

The following table summarizes various solvent-free or reduced-solvent methodologies applicable to quinoline synthesis.

| Method | Catalyst/Promoter | Conditions | Advantages |

| Solvent-Free | Tin(II) chloride dihydrate | Room temperature | Simple, efficient, avoids hazardous acids/bases, short reaction time. oup.com |

| Solvent-Free | p-Toluenesulfonic acid | Microwave irradiation or conventional heating | Rapid, efficient, high yields. organic-chemistry.org |

| Solvent-Free | Eaton's Reagent | 90°C | Powerful desiccant and condensing agent, inexpensive. researchgate.net |

| In Water | None (Catalyst-Free) | 70°C | Environmentally friendly, avoids catalysts and organic solvents. organic-chemistry.org |

| Solvent-Free | Ionic Liquid [bmim]HSO4 | Not specified | Short reaction time, high yield, green alternative. mdpi.com |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve selectivity, and reduce energy consumption. In the synthesis of Ethyl 8-aminoquinoline-7-carboxylate and related quinolines, a variety of catalytic systems have been developed to enhance the efficiency of reactions like the Friedländer synthesis.

Lewis and Brønsted Acid Catalysts: Traditional Friedländer synthesis often relies on acid or base catalysis. organic-chemistry.org Modern approaches have focused on more efficient and reusable catalysts. Lewis acids such as zinc chloride, gold(III) chloride, and bismuth(III) triflate have proven effective. oup.com Tin(II) chloride, as mentioned previously, is a mild and efficient Lewis acid for this transformation under solvent-free conditions. oup.com

Brønsted acids like p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid are also widely used. oup.com Heterogeneous acid catalysts, such as silica (B1680970) sulfuric acid, offer advantages in terms of ease of separation and reusability. nih.gov

Metal-Organic Frameworks (MOFs) and Nanocatalysts: Recent research has explored the use of advanced materials as catalysts. Metal-organic frameworks (MOFs), with their high surface area and tunable acidic sites, have shown high efficiency in catalyzing the Friedländer reaction. nih.gov For example, a zinc-based MOF with free carboxylic acid groups has been demonstrated as an effective catalyst. nih.gov Nanocatalysts also represent a promising frontier, offering high catalytic activity under mild conditions. nih.gov

Microwave-Assisted Catalysis: Microwave irradiation has emerged as a powerful tool in green synthesis, significantly reducing reaction times and often improving yields. benthamdirect.comrsc.org When combined with a catalyst, microwave-assisted synthesis can be highly effective. For example, the synthesis of quinoline derivatives has been achieved with high efficiency under microwave irradiation using catalysts like p-toluenesulfonic acid or environmentally friendly options like Nafion. organic-chemistry.org This technique is considered a promising green method for synthesizing a wide range of quinoline compounds. benthamdirect.com

The table below provides an overview of different catalytic approaches for quinoline synthesis.

| Catalyst Type | Example | Reaction | Key Features |

| Lewis Acid | SnCl2·2H2O | Friedländer Synthesis | Mild, efficient, solvent-free conditions. oup.com |

| Brønsted Acid | p-Toluenesulfonic acid | Friedländer Synthesis | Can be used under solvent-free and microwave conditions. organic-chemistry.org |

| Ionic Liquid | [bmim]HSO4 | Friedländer Synthesis | Recyclable, efficient, solvent-free. mdpi.com |

| Heterogeneous | Silica Sulfuric Acid | Friedländer Synthesis | Reusable, easy to separate from the reaction mixture. nih.gov |

| MOF | Zinc-based MOF | Friedländer Synthesis | High efficiency due to porous structure and acidic sites. nih.gov |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Synthetic routes with high atom economy are preferred as they generate less waste.

The Friedländer synthesis, a common method for preparing the quinoline core of Ethyl 8-aminoquinoline-7-carboxylate, is a condensation reaction. organic-chemistry.org In this reaction, a 2-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. The primary byproduct of this condensation is water, which is environmentally benign. This makes the Friedländer synthesis an inherently atom-economical process.

To illustrate, consider a hypothetical Friedländer synthesis of a quinoline derivative: 2-Aminobenzaldehyde + Ethyl Acetoacetate → Ethyl 2-methylquinoline-3-carboxylate + 2 H₂O

In this reaction, the majority of the atoms from the reactants are incorporated into the final quinoline product. The only atoms "wasted" are those that form the two molecules of water.

Alternative synthetic strategies are also being developed with a focus on maximizing atom economy. For instance, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been reported. rsc.org This method is described as having high atom economy and avoids the need for transition metal catalysts. rsc.org

Waste minimization also involves considering the entire lifecycle of the chemicals used, including the synthesis of starting materials and the disposal of byproducts and solvents. The use of solvent-free methods and recyclable catalysts, as discussed in the previous sections, are key strategies for minimizing waste in the synthesis of Ethyl 8-aminoquinoline-7-carboxylate. Electrochemically assisted Friedländer reactions represent another sustainable approach, operating under mild, reagent-free conditions with high atom economy and reduced waste generation. rsc.org

By focusing on synthetic pathways with high atom economy and employing green reaction conditions, the environmental footprint associated with the production of complex molecules like Ethyl 8-aminoquinoline-7-carboxylate can be significantly reduced.

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 Aminoquinoline 7 Carboxylate

Reactivity Profile of the Amino Group (C-8 Position)

The primary amino group at the C-8 position of the quinoline (B57606) ring is a key site of nucleophilic reactivity, enabling a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the quinoline nucleus and the presence of the adjacent ester group.

Nucleophilic Reactivity in Condensation and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the C-8 amino group makes it a potent nucleophile, capable of participating in various condensation and substitution reactions. While specific studies on ethyl 8-aminoquinoline-7-carboxylate are not extensively documented in this context, the reactivity can be inferred from the well-established chemistry of 8-aminoquinoline (B160924) and its derivatives.

The amino group can react with a variety of electrophiles. For instance, in reactions with activated carbonyl compounds, such as acid chlorides and anhydrides, it readily forms amide linkages. Similarly, it can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). The nucleophilicity of the amino group can be modulated by the reaction conditions, including the solvent and the presence of catalysts. In acidic media, protonation of the amino group reduces its nucleophilicity, while basic conditions can enhance it.

Furthermore, the amino group can participate in nucleophilic aromatic substitution reactions, displacing suitable leaving groups on other aromatic or heteroaromatic rings, although this reactivity is less common compared to its reactions with carbonyl compounds. The success of such reactions is highly dependent on the nature of the electrophilic partner and the reaction conditions employed.

Amide and Imine Formation from the Amino Moiety

The formation of amides and imines from the C-8 amino group represents two of the most significant and widely utilized transformations of 8-aminoquinoline derivatives.

Amide Formation: The reaction of the amino group with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form an amide bond is a facile and high-yielding process. mdpi.com This transformation is of particular importance in the field of synthetic organic chemistry, where the 8-aminoquinoline moiety is frequently employed as a bidentate directing group in transition metal-catalyzed C-H bond functionalization reactions. wikipedia.org The resulting amide provides a coordinating site for the metal catalyst, directing the functionalization to a specific position on a substrate. A variety of coupling reagents can be employed to facilitate this amide bond formation, including carbodiimides (like EDC) in the presence of activators (like HOBt and DMAP), as well as the use of acyl chlorides. hepatochem.comnih.gov

Table 1: Examples of Amide Formation with 8-Aminoquinoline Derivatives

| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Conditions | Product | Reference |

| Benzoic Acid | 8-Aminoquinoline | EDC, HOBt, DMAP, CH3CN | N-(quinolin-8-yl)benzamide | nih.gov |

| Acetic Anhydride | 8-Aminoquinoline | Pyridine (B92270) | N-(quinolin-8-yl)acetamide | wikipedia.org |

| 3-Oxo-olean-12-en-28-oic acid chloride | 8-Aminoquinoline | Triethylamine, DMAP | 8-Aminoquinoline amide of Oleanonic Acid | mdpi.com |

Imine Formation (Schiff Base Formation): The condensation reaction between the primary amino group of ethyl 8-aminoquinoline-7-carboxylate and an aldehyde or a ketone leads to the formation of an imine, also known as a Schiff base. This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. nih.gov Schiff bases derived from 8-aminoquinolines are of interest due to their coordination chemistry and potential biological activities. researchgate.netgoogle.comnih.gov

Table 2: General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 8-aminoquinoline-7-carboxylate | Aldehyde (R-CHO) | Acid catalyst, heat | Ethyl 8-( (R)methylideneamino)quinoline-7-carboxylate |

| Ethyl 8-aminoquinoline-7-carboxylate | Ketone (R-CO-R') | Acid catalyst, heat | Ethyl 8-( (R,R')methylideneamino)quinoline-7-carboxylate |

Oxidative and Reductive Transformations Involving the C-8 Amino Group

The C-8 amino group can undergo both oxidative and reductive transformations, although these are less commonly explored compared to its nucleophilic reactions.

Oxidative Transformations: The oxidation of aromatic amines can be complex, often leading to a mixture of products. The specific oxidation products of ethyl 8-aminoquinoline-7-carboxylate are not well-documented. However, studies on the electrochemical oxidation of 8-aminoquinoline itself have shown that it can undergo oxidation, with the pathway being pH-dependent. At lower pH, a one-electron oxidation followed by a proton-coupled electron transfer is proposed. These oxidative processes can lead to the formation of quinone-imine or polymeric species. The presence of the electron-withdrawing ester group at the C-7 position in ethyl 8-aminoquinoline-7-carboxylate would likely influence the oxidation potential of the amino group.

Reductive Transformations: The primary amino group in ethyl 8-aminoquinoline-7-carboxylate is already in its most reduced state. Therefore, direct reduction of this group is not a typical transformation. However, in the context of the synthesis of 8-aminoquinolines, the reduction of a precursor nitro group at the C-8 position is a key step. wikipedia.org This reduction is commonly achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or other metal-based reducing systems. nih.govacs.org This highlights the synthetic accessibility of the C-8 amino group from its corresponding nitro derivative.

Transformations Involving the Ester Functionality (C-7 Position)

The ethyl ester group at the C-7 position of the quinoline ring is susceptible to a range of transformations characteristic of carboxylic acid esters, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions: Kinetic and Thermodynamic Considerations

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H2SO4) and water, the ester undergoes hydrolysis to yield 8-aminoquinoline-7-carboxylic acid and ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), the ester is irreversibly hydrolyzed to the carboxylate salt and ethanol. This process, known as saponification, is typically faster and more complete than acid-catalyzed hydrolysis. The reaction proceeds via nucleophilic acyl substitution, with the hydroxide (B78521) ion acting as the nucleophile. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.

Transesterification: Ethyl 8-aminoquinoline-7-carboxylate can undergo transesterification in the presence of another alcohol and a catalyst (acid or base). This reaction involves the exchange of the ethoxy group of the ester with the alkoxy group of the reacting alcohol. The reaction is an equilibrium process, and to favor the formation of the desired new ester, the reacting alcohol is often used in large excess, or the ethanol produced is removed from the reaction mixture.

Thermodynamically, the position of the equilibrium in a transesterification reaction is largely dependent on the relative stabilities of the starting materials and products, which are often similar. Therefore, driving the reaction to completion usually requires manipulation of the reaction conditions according to Le Chatelier's principle.

Reduction of the Ester to Corresponding Alcohol or Aldehyde Derivatives

The ester functionality at the C-7 position can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the ester to the corresponding primary alcohol, (8-aminoquinolin-7-yl)methanol. byjus.comadichemistry.commasterorganicchemistry.com This reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup to protonate the resulting alkoxide. byjus.com It is important to note that LiAlH4 is a very powerful reducing agent and may also reduce other functional groups if present in the molecule. byjus.comadichemistry.commasterorganicchemistry.com

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are generally more reactive towards reducing agents than esters. However, this can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. chemistrysteps.comyoutube.comstackexchange.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate which, upon careful workup, yields the desired aldehyde, 8-aminoquinoline-7-carbaldehyde.

Table 3: Reduction Products of Ethyl 8-aminoquinoline-7-carboxylate

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether/THF, then H3O+ workup | (8-Aminoquinolin-7-yl)methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous solvent (e.g., toluene), -78 °C, then workup | 8-Aminoquinoline-7-carbaldehyde |

Reactivity in Carbon-Carbon Bond Forming Reactions (e.g., Claisen Condensation Analogues)

The reactivity of ethyl 8-aminoquinoline-7-carboxylate in reactions analogous to Claisen condensation is influenced by the electronic properties of the quinoline ring and the substituents. While specific examples involving ethyl 8-aminoquinoline-7-carboxylate in Claisen-type condensations are not extensively documented in the provided search results, the principles of C-C bond formation can be inferred. Enzymatic C-C bond-forming reactions, such as aldol (B89426) reactions and Knoevenagel condensations, highlight the importance of activating a C-H bond to form a nucleophilic enamine or enolate intermediate that can then attack an electrophile. nih.gov For instance, the Knoevenagel condensation proceeds via the formation of a nucleophile that engages in a Michael addition, followed by cyclization. nih.gov In the context of ethyl 8-aminoquinoline-7-carboxylate, the ester group at the 7-position could potentially undergo reactions involving the α-carbon if a strong enough base is used to deprotonate it, though this is generally difficult for aryl carboxylates. More commonly, the quinoline ring itself and the amino group dictate the molecule's reactivity in C-C bond formation, particularly through metal-catalyzed C-H activation pathways, which are discussed in detail in section 3.3.3.

Reactivity of the Quinoline Ring System Towards Directed and Undirected Functionalization

The quinoline ring is an aromatic system with distinct electronic properties that influence its reactivity towards various reagents. The presence of the nitrogen atom makes the pyridine ring electron-deficient compared to the benzene (B151609) ring. However, the amino group at the 8-position and the ethyl carboxylate at the 7-position significantly modify this reactivity, allowing for both directed and undirected functionalization.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of EAS on a substituted quinoline is dictated by the electronic nature and position of the existing substituents.

In the case of ethyl 8-aminoquinoline-7-carboxylate, the 8-amino group is a powerful activating group and an ortho, para-director. The 7-ethyl carboxylate group is a deactivating group and a meta-director. The directing effects of these two substituents will influence the position of incoming electrophiles. For the carbocyclic ring, the amino group strongly activates the C5 and C7 positions. However, since the C7 position is already substituted, electrophilic attack would be directed primarily to the C5 position. The pyridine ring is generally less reactive towards electrophiles than the benzene ring due to the electron-withdrawing nature of the nitrogen atom.

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group. youtube.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. youtube.com

For ethyl 8-aminoquinoline-7-carboxylate, the quinoline ring itself is somewhat electron-deficient, particularly the pyridine part. However, without a suitable leaving group such as a halide at a position activated by an electron-withdrawing group, SNAr reactions are unlikely. The amino and carboxylate groups are not good leaving groups. If a halogen were present on the ring, for example at the 4-position, it could be displaced by a nucleophile in an SNAr reaction, a common strategy for synthesizing 4-aminoquinolines from 4-chloroquinolines. nih.gov

The 8-aminoquinoline moiety is a highly effective bidentate directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netnih.govsemanticscholar.org The nitrogen of the quinoline ring and the nitrogen of the amino group can chelate to a metal center, forming a stable five-membered metallacycle. This brings the metal catalyst in close proximity to specific C-H bonds, enabling their selective activation and functionalization. This strategy has been widely employed for various transformations, including arylation, alkylation, and halogenation. nih.govnih.gov

The 8-aminoquinoline directing group has been extensively used in palladium-catalyzed C-H arylation and alkylation of carboxylic acid derivatives. nih.gov While the provided search results focus on the functionalization of a C-H bond on a group attached to the 8-aminoquinoline amide, the principle can be extended to the functionalization of the quinoline ring itself. In such cases, the directing group facilitates the activation of a C-H bond ortho to the point of attachment. For ethyl 8-aminoquinoline-7-carboxylate, the directing group is part of the core structure. Research has shown that C-H activation can be directed to the C5 position of the 8-aminoquinoline ring. nus.edu.sg

Palladium-catalyzed C-H arylation often employs aryl iodides or other arylating agents in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org Similarly, C-H alkylation can be achieved with alkyl halides or other alkylating agents. nih.govacs.org The reaction conditions, including the choice of catalyst, ligand, solvent, and base, are crucial for achieving high efficiency and selectivity.

Table 1: Examples of Metal-Catalyzed C-H Arylation and Alkylation Directed by 8-Aminoquinoline This table is illustrative of the types of reactions directed by the 8-aminoquinoline group and does not represent reactions performed specifically on ethyl 8-aminoquinoline-7-carboxylate as the substrate itself being functionalized on the ring, but rather as the directing auxiliary.

| Reaction Type | Catalyst System | Coupling Partner | Typical Solvent | Typical Base | Reference |

|---|---|---|---|---|---|

| Arylation of sp³ C-H | Pd(OAc)₂ | Aryl Iodide | t-Amyl alcohol | Cs₃PO₄ | nih.gov |

| Alkylation of sp³ C-H | Pd(OAc)₂ | Alkyl Iodide | t-Amyl alcohol | Cs₃PO₄ | nih.gov |

| Arylation of sp² C-H | Pd(OAc)₂ | Aryl Iodide | tert-amyl alcohol | Ag₂CO₃ | nih.govacs.org |

| ortho-C–H Glycosylation | Pd(OAc)₂ | Glycosyl Chlorides | - | - | acs.org |

Directed C-H halogenation provides a powerful method for the regioselective introduction of halogen atoms into organic molecules. The 8-aminoquinoline directing group can be utilized to direct halogenation to specific positions on the quinoline ring. For instance, Ni(II)-catalyzed regioselective C-5 halogenation of 8-aminoquinoline has been reported. nih.gov This suggests that ethyl 8-aminoquinoline-7-carboxylate could potentially undergo selective halogenation at the C-5 position under similar conditions.

Metal-free C-H halogenation methods have also been developed for related systems. For example, 8-hydroxyquinolines can undergo dihalogenation at the C5 and C7 positions under catalyst-free conditions. researchgate.net While the 8-amino group in ethyl 8-aminoquinoline-7-carboxylate has different electronic properties than the 8-hydroxy group, these findings indicate the potential for developing diverse halogenation protocols for this scaffold.

Metal-Catalyzed C-H Functionalization with 8-Aminoquinoline as a Directing Group

Difluoroalkylation

While specific studies on the difluoroalkylation of Ethyl 8-aminoquinoline-7-carboxylate are not extensively documented, the reactivity of the broader class of 8-aminoquinolines provides significant insights into its expected behavior. The 8-amino group is a powerful directing group in C-H functionalization reactions, and research has demonstrated efficient methods for the introduction of difluoroalkyl groups at the C5-position of the quinoline ring in related amide derivatives. nih.govresearchgate.net These transformations are of significant interest due to the unique properties that the difluoromethyl group imparts to organic molecules, including increased metabolic stability and altered lipophilicity.

Two primary strategies have emerged for the C5-difluoroalkylation of 8-aminoquinoline derivatives: copper-catalyzed and photocatalytic methods.

Copper-Catalyzed Difluoroalkylation:

A notable method involves the copper-catalyzed selective C5-H difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the difluoromethylating agent. nih.govrsc.org In this approach, a cuprous catalyst combined with a silver additive is crucial for achieving the desired difluoromethylation, while a cupric catalyst with an alkaline additive favors a competing C5-bromination reaction. nih.gov This highlights the critical role of the catalyst's oxidation state and the additives in directing the reaction pathway. The reaction demonstrates a broad substrate scope, allowing for the functionalization of various 8-aminoquinoline amides with good to excellent yields. nih.gov

Photocatalytic Difluoroalkylation:

Visible-light-induced photocatalysis offers a mild and efficient alternative for the C5-difluoroalkylation of 8-aminoquinolines. researchgate.netresearchgate.net An efficient protocol has been developed for the regioselective difluoroalkylation at the C-5 position through a debrominative coupling reaction with difluoromethyl bromides. researchgate.netresearchgate.net This method utilizes a photocatalyst, such as fac-Ir(ppy)3, under irradiation with blue LEDs. researchgate.net The reaction proceeds under mild conditions at room temperature and demonstrates tolerance to a wide range of functional groups on the 8-aminoquinoline amide scaffold, affording a variety of 5-difluoromethylated quinoline derivatives in moderate to excellent yields. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction proceeds through a single electron transfer pathway. nih.gov

The proposed mechanism for the photocatalytic difluoroalkylation involves the excitation of the photocatalyst by visible light, followed by a single electron transfer to the difluoromethyl bromide, leading to the formation of a difluoromethyl radical. This radical then adds to the C5-position of the 8-aminoquinoline ring, which is activated by the amino directing group. Subsequent oxidation and deprotonation steps yield the final C5-difluoroalkylated product.

Interactive Data Table: Difluoroalkylation of 8-Aminoquinoline Derivatives

| Method | Catalyst/Reagent | Key Features |

| Copper-Catalyzed | Cuprous catalyst, Silver additive, Ethyl bromodifluoroacetate | Selective C5-difluoromethylation; reaction outcome is dependent on the copper catalyst's oxidation state and the choice of additive. nih.gov |

| Photocatalytic | fac-Ir(ppy)3, Difluoromethyl bromides, Visible light (blue LEDs) | Mild reaction conditions (room temperature); high regioselectivity for the C5-position; broad functional group tolerance. researchgate.netresearchgate.net |

Multi-Component Reactions Incorporating Ethyl 8-aminoquinoline-7-carboxylate

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. purdue.edu The quinoline scaffold, and by extension Ethyl 8-aminoquinoline-7-carboxylate, is a valuable building block in such reactions for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]quinolines. researchgate.netresearchgate.netnih.gov These compounds are of significant interest due to their diverse biological activities and applications as fluorescent sensors. nih.gov

The synthesis of pyrazolo[3,4-b]quinolines often involves the condensation of an aminopyrazole with a suitable quinoline precursor or the construction of the quinoline ring onto a pyrazole (B372694) core. While direct examples utilizing Ethyl 8-aminoquinoline-7-carboxylate in published MCRs are not prevalent, its structure suggests its potential as a substrate in reactions such as the Friedländer annulation or Pfitzinger reaction. nih.govwikipedia.org

For instance, a one-pot, three-component synthesis of pyrazolo[3,4-b]quinolinone derivatives has been achieved by reacting a heteroaromatic carbaldehyde, an aminopyrazole, and dimedone. researchgate.net This domino process highlights the efficiency of MCRs in rapidly generating molecular complexity. researchgate.net Another approach involves the reaction of anilines, aromatic aldehydes, and pyrazolones to form fully aromatic 1H-pyrazolo[3,4-b]quinolines. mdpi.com

The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a classic method for synthesizing quinoline-4-carboxylic acids and could potentially be adapted for the synthesis of more complex fused systems. wikipedia.orgresearchgate.netijsr.net

Interactive Data Table: Multi-Component Synthesis of Pyrazolo[3,4-b]quinolines

| Reaction Type | Reactants | Product | Key Features |

| Three-Component Condensation | Heteroaromatic carbaldehyde, Aminopyrazole, Dimedone | Pyrazolo[3,4-b]quinolinone derivatives | One-pot synthesis, domino process, excellent yields. researchgate.net |

| Three-Component Synthesis of Aromatic Systems | Substituted anilines, Aromatic aldehydes, Pyrazolones | Fully aromatic 1H-pyrazolo[3,4-b]quinolines | Leads to the formation of a fully aromatic pyridine ring fused to the pyrazole. mdpi.com |

| Microwave-Assisted Three-Component Synthesis | Aryl aldehyde, Dimedone, 5-amino-3-methyl-1-phenylpyrazole | Pyrazolo-[3,4-b]-quinoline derivatives | Eco-friendly (aqueous ethanol), rapid, high selectivity, no byproducts. researchgate.net |

Coordination Chemistry and Ligand Design Principles of Ethyl 8 Aminoquinoline 7 Carboxylate

Chelation Modes and Binding Sites of Ethyl 8-aminoquinoline-7-carboxylate with Transition Metals

The coordination behavior of Ethyl 8-aminoquinoline-7-carboxylate is primarily dictated by its nitrogen and oxygen donor atoms. The spatial arrangement of these atoms allows for several chelation modes, making it a ligand of significant interest in the design of metal complexes.

The foundational chelating unit of Ethyl 8-aminoquinoline-7-carboxylate is the 8-aminoquinoline (B160924) moiety. This fragment typically engages in bidentate coordination with a transition metal ion through the lone pair of electrons on the quinoline (B57606) ring nitrogen (N1) and the exocyclic amino nitrogen (N8). This N,N-coordination forms a highly stable five-membered chelate ring, a favored conformation in coordination chemistry. biodiversitylibrary.org This binding mode is a well-established characteristic of 8-aminoquinoline and its derivatives. researchgate.netresearchgate.net The formation of this chelate ring is a strong driving force for complexation and is often the primary mode of interaction with metal centers.

In addition to the primary nitrogen donors, the ethyl carboxylate group at the C7 position introduces a potential oxygen donor site via the carbonyl oxygen. While less basic than the nitrogen atoms, this carbonyl oxygen can participate in coordination, particularly with harder metal ions or when steric and electronic factors are favorable. The involvement of a carboxylate group in the coordination of quinoline-based ligands has been documented. For instance, related quinolinecarboxylate compounds can chelate to metal atoms through both the quinoline nitrogen and the carboxylate oxygen, forming κ²N,O complexes. nih.gov This suggests that the ester group in Ethyl 8-aminoquinoline-7-carboxylate could similarly engage in coordination, potentially leading to more complex bonding arrangements.

The combination of N,N- and potential O-donor sites allows Ethyl 8-aminoquinoline-7-carboxylate to act as either a bidentate or a tridentate ligand. The flexibility of the C7-ester group is crucial; rotation around the C7-C(O) bond can position the carbonyl oxygen appropriately for coordination with the metal center already bound by the two nitrogen atoms.

Bidentate (N,N) Coordination: This is the most probable and stable coordination mode, forming a five-membered chelate ring as discussed. In this scenario, the ester group may not be involved in coordination and could extend away from the metal center.

Tridentate (N,N,O) Coordination: If the carbonyl oxygen participates in bonding, a tridentate chelation mode is achieved. This would result in the formation of an additional, larger chelate ring. The stability of this secondary ring would depend on the specific metal ion's size, preferred coordination number, and geometry.

Bridging Coordination: In polynuclear complexes, the carbonyl oxygen could act as a bridging ligand, connecting two or more metal centers. This behavior is seen in analogous quinoline-carboxylate complexes, which can form polymeric chains through µ-O,O' bridges, resulting in κ³N,O:O' coordination. nih.gov

This inherent flexibility allows for the construction of diverse coordination architectures, from simple mononuclear species to complex polynuclear or polymeric structures. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes of Ethyl 8-aminoquinoline-7-carboxylate

The synthesis of metal complexes with Ethyl 8-aminoquinoline-7-carboxylate generally follows established methods in coordination chemistry, and their structures are elucidated using a combination of spectroscopic techniques.

The synthesis of complexes typically involves the reaction of Ethyl 8-aminoquinoline-7-carboxylate with a suitable transition metal salt in a solvent where both reactants are soluble. Gentle heating or stirring at room temperature is often sufficient to promote complex formation. nih.gov

Homoleptic Complexes: These complexes, containing only Ethyl 8-aminoquinoline-7-carboxylate as the ligand, can be synthesized by reacting the ligand with a metal salt in a specific stoichiometric ratio (e.g., 2:1 or 3:1 ligand-to-metal ratio for octahedral complexes).

Heteroleptic (Mixed-Ligand) Complexes: These are formed when other ligands are present in the coordination sphere. Such complexes can be prepared by introducing ancillary ligands like halides, water, pseudohalides, or other organic chelators into the reaction mixture. bendola.com For example, reacting the primary ligand and a metal halide in a solvent like ethanol (B145695) could result in a complex that includes both the aminoquinoline derivative and chloride ions in the metal's coordination sphere.

The choice of solvent, reaction temperature, and stoichiometry are critical factors that can be adjusted to isolate the desired product. Crystallization is often achieved by slow evaporation of the solvent or by vapor diffusion techniques. nih.gov

The formation of a coordination complex between Ethyl 8-aminoquinoline-7-carboxylate and a metal ion is confirmed by observing characteristic shifts in various spectroscopic analyses. These shifts indicate that the electronic environment of the ligand has been altered due to its interaction with the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. Upon complexation, shifts in the vibrational frequencies of key functional groups are expected.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |

| N-H Stretch (Amine) | ~3400-3300 cm⁻¹ | Shift to lower frequency (red shift) due to N-M bond formation. |

| C=N Stretch (Quinoline) | ~1620-1580 cm⁻¹ | Shift to higher or lower frequency, indicating N-M bond formation. |

| C=O Stretch (Ester) | ~1720-1700 cm⁻¹ | Shift to lower frequency if the carbonyl oxygen is coordinated. |

| Metal-Nitrogen (M-N) | Not present | Appearance of new bands in the far-IR region (~500-400 cm⁻¹). |

| Metal-Oxygen (M-O) | Not present | Appearance of new bands in the far-IR region (~600-500 cm⁻¹). |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand exhibits absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinoline system. Coordination to a metal ion alters the energy levels of the ligand's molecular orbitals, leading to shifts in these absorption bands. Typically, both hypsochromic (blue) and hyperchromic (increase in absorbance) shifts are observed, which serve as strong evidence for complexation. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination, the chemical shifts of the protons on the quinoline ring and the NH₂ protons will change significantly due to the deshielding effect of the metal ion and the conformational changes in the ligand.

| Proton Type | Expected ¹H Chemical Shift (Free Ligand) | Expected Shift upon Coordination with a Diamagnetic Metal |

| Aromatic Protons (Quinoline) | ~7.0-8.5 ppm | Downfield shift due to electron density withdrawal by the metal. |

| Amine Protons (-NH₂) | Broad signal, variable ppm | Broadening or downfield shift of the signal. |

| Ethyl Protons (-CH₂CH₃) | ~4.3 ppm (quartet), ~1.4 ppm (triplet) | Minor shifts, more pronounced if the ester oxygen is coordinated. |

These spectroscopic methods, often used in conjunction with techniques like X-ray crystallography, provide a comprehensive picture of the coordination chemistry of Ethyl 8-aminoquinoline-7-carboxylate.

X-ray Crystallography for Molecular Structure Elucidation of Complexes, Emphasizing Coordination Geometry

No published X-ray crystallography data for metal complexes of Ethyl 8-aminoquinoline-7-carboxylate could be found. This technique is essential for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center.

Influence of Metal Centers on Ligand Conformation and Reactivity within Coordination Spheres

Information regarding how different metal centers (e.g., transition metals, lanthanides) affect the conformation and electronic properties of Ethyl 8-aminoquinoline-7-carboxylate upon coordination is not available. Such studies would typically investigate changes in the planarity of the quinoline ring, the orientation of the ethyl carboxylate group, and the reactivity of the ligand.

Self-Assembly and Supramolecular Architectures Involving Ethyl 8-aminoquinoline-7-carboxylate Complexes

There are no documented examples of self-assembly or the formation of supramolecular architectures involving complexes of Ethyl 8-aminoquinoline-7-carboxylate. Research in this area would explore how intermolecular forces, such as hydrogen bonding or π–π stacking, guide the organization of individual complex units into larger, ordered structures.

Advanced Spectroscopic and Mechanistic Characterization of Ethyl 8 Aminoquinoline 7 Carboxylate and Its Derivatives

Elucidation of Reaction Intermediates and Transition States via Advanced Spectroscopic Techniques

The synthesis of quinoline (B57606) derivatives often proceeds through complex reaction pathways involving various intermediates and transition states. pharmaguideline.com Advanced spectroscopic methods are crucial for detecting and characterizing these transient species, thereby providing a detailed mechanistic understanding. For instance, in reactions such as the Skraup or Doebner-von Miller synthesis, intermediates like 1,2-dihydroquinoline (B8789712) can be formed before oxidation to the final quinoline product. pharmaguideline.com

Time-resolved spectroscopic techniques, although not specifically detailed in the provided search results for ethyl 8-aminoquinoline-7-carboxylate, are generally employed to monitor the progress of such reactions in real-time. By capturing spectroscopic snapshots at various intervals, it is possible to identify the buildup and decay of intermediates. For example, in palladium-catalyzed reactions used to synthesize some 4-aminoquinoline (B48711) derivatives, the detection of organometallic intermediates is key to understanding the catalytic cycle. nih.govpurdue.edu Similarly, in photochemically induced reactions, transient species can be characterized to elucidate the reaction mechanism. researchgate.net

Computational chemistry, often used in conjunction with experimental spectroscopy, plays a vital role in modeling the structures and energies of transition states. nih.gov While direct spectroscopic observation of transition states is exceptionally challenging due to their fleeting nature, the characterization of preceding intermediates and subsequent products provides the necessary data to validate theoretical models. The combination of experimental data and computational analysis allows for a comprehensive delineation of the reaction coordinate, including the high-energy transition states that govern reaction rates and selectivity.

Probing Electronic Structure and Charge Distribution using High-Resolution NMR and X-ray Photoelectron Spectroscopy (XPS)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for investigating the electronic structure and charge distribution of ethyl 8-aminoquinoline-7-carboxylate.

High-Resolution NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. nih.govmdpi.com For ethyl 8-aminoquinoline-7-carboxylate, the chemical shifts of the aromatic protons and carbons are sensitive to the electron-donating effect of the amino group and the electron-withdrawing effect of the carboxylate group. The amino group at the 8-position is expected to increase the electron density, particularly at the ortho and para positions of the quinoline ring system, leading to upfield shifts in the corresponding NMR signals. Conversely, the ethyl carboxylate group at the 7-position will deshield adjacent nuclei.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. nih.gov Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing insights into the preferred conformation of the molecule, such as the orientation of the ethyl group relative to the quinoline ring. mdpi.com

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms. bohrium.comacs.org For ethyl 8-aminoquinoline-7-carboxylate, XPS can be used to probe the core-level binding energies of carbon, nitrogen, and oxygen atoms. The N 1s spectrum is particularly informative, as the binding energy can distinguish between different nitrogen environments, such as amine and amide functionalities. researchgate.netfrontiersin.org The binding energy of the nitrogen in the amino group will be influenced by its local chemical environment within the quinoline ring. Similarly, the O 1s spectrum can differentiate between the carbonyl and ester oxygen atoms of the carboxylate group. Variations in these binding energies can reflect changes in the local charge distribution due to substituent effects. bohrium.com

| Technique | Observed Feature | Typical Chemical Shift/Binding Energy Range | Information Gained |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm | Electronic environment of the quinoline ring |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm | Carbon skeleton and electronic distribution |

| XPS (N 1s) | Amine Nitrogen | ~399 - 401 eV | Chemical state and charge density of nitrogen |

| XPS (O 1s) | Carbonyl/Ester Oxygen | ~531 - 534 eV | Chemical state of oxygen atoms in the carboxylate group |

Vibrational Spectroscopy for Analyzing Hydrogen Bonding Networks and Molecular Conformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations and can be used to study hydrogen bonding and conformational isomers.

In ethyl 8-aminoquinoline-7-carboxylate, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the amino group and the adjacent carboxylate group is possible and would result in a characteristic shift in the N-H and C=O stretching frequencies in the IR and Raman spectra. Intermolecular hydrogen bonding in the solid state or in concentrated solutions can also be investigated by observing changes in these vibrational modes. For example, a broad peak around 3300 cm⁻¹ in an FT-IR spectrum is characteristic of O-H stretching in carboxylic acids, and similar broadening can be seen for N-H stretches involved in hydrogen bonding. acs.org

Mass Spectrometric Approaches for Reaction Pathway Delineation and Species Identification (e.g., ESI-MS/MS for reaction monitoring)

Mass spectrometry (MS) is an indispensable tool for identifying compounds and elucidating reaction pathways. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, making it ideal for monitoring the progress of chemical reactions. acs.orgresearchgate.netnih.gov

By periodically sampling a reaction mixture and analyzing it by ESI-MS, one can track the disappearance of reactants and the appearance of intermediates and products. This provides kinetic information and helps to identify all species present in the reaction, including minor byproducts.

Tandem mass spectrometry (MS/MS) can be used to structurally characterize the ions observed in the mass spectrum. researchgate.netnih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion of a suspected intermediate) is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the parent ion. This is particularly useful for distinguishing between isomers and for confirming the structure of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov

Chiroptical Spectroscopy in the Study of Asymmetric Transformations of Derivatives (if applicable to specific research)

Chiroptical spectroscopy, primarily Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. acs.orgmdpi.com While ethyl 8-aminoquinoline-7-carboxylate itself is achiral, its derivatives can be made chiral through various synthetic transformations. For example, asymmetric hydrogenation of the quinoline ring can introduce stereocenters. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, i.e., the absolute configuration and conformation of the molecule. nih.govmdpi.com

In the context of asymmetric transformations of ethyl 8-aminoquinoline-7-carboxylate derivatives, CD spectroscopy can be used to:

Determine the enantiomeric excess (ee) of a reaction product. utexas.edu

Assign the absolute configuration of a newly synthesized chiral molecule by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). researchgate.net

Study the conformational preferences of chiral derivatives in solution. nih.gov

For instance, the introduction of a chiral center can induce a chiral response from the quinoline chromophore, resulting in characteristic Cotton effects in the CD spectrum. acs.orgmdpi.com The sign and magnitude of these Cotton effects can provide information about the stereochemistry of the molecule.

| Technique | Measurement | Application |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration and enantiomeric excess |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared radiation | Conformational analysis of chiral molecules in solution |

Theoretical and Computational Investigations of Ethyl 8 Aminoquinoline 7 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity IndicesDFT is a computational method used to investigate the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding molecular interactions and reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability. Reactivity indices such as electronegativity, hardness, and softness can be derived from these orbital energies to predict the reactive sites of a molecule for nucleophilic and electrophilic attacks.

No specific DFT studies, HOMO-LUMO energy values, or calculated reactivity indices for Ethyl 8-aminoquinoline-7-carboxylate were found in the search results.

Ab Initio Methods for High-Accuracy Energy and Property PredictionsAb initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. They are used for high-accuracy predictions of molecular energy and various properties. While computationally intensive, these methods provide a rigorous theoretical understanding of molecular systems.

No studies employing ab initio methods for high-accuracy predictions on Ethyl 8-aminoquinoline-7-carboxylate were identified.

Solvent Effects and Implicit Solvation Models in Computational StudiesChemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent by representing it as a continuous medium. This approach allows for the calculation of properties in a solution phase.

No computational studies that specifically model the solvent effects on Ethyl 8-aminoquinoline-7-carboxylate were found.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. For a molecule like Ethyl 8-aminoquinoline-7-carboxylate, MD simulations would allow for the exploration of its different possible shapes (conformations) in a solution, providing insight into its flexibility, stability, and interactions with solvent molecules.

No literature detailing molecular dynamics simulations for the conformational analysis of Ethyl 8-aminoquinoline-7-carboxylate was located.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic parameters. For instance, theoretical calculations can compute NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman spectra). These predicted spectra can then be compared with experimental data to confirm the molecular structure.

No first-principles predictions of NMR chemical shifts or vibrational frequencies for Ethyl 8-aminoquinoline-7-carboxylate were found.

Reaction Mechanism Elucidation through Potential Energy Surface Mapping

Computational chemistry can be used to map the potential energy surface (PES) for a chemical reaction. By identifying transition states and calculating activation energies, the mechanism of a reaction involving Ethyl 8-aminoquinoline-7-carboxylate could be elucidated. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical process.

No studies on reaction mechanism elucidation involving Ethyl 8-aminoquinoline-7-carboxylate through PES mapping were available in the search results.

Lack of Specific Research Hinders In-Depth Theoretical Analysis of Ethyl 8-aminoquinoline-7-carboxylate

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of molecules. Such studies are crucial in the rational design of new materials with tailored characteristics. The general approach involves creating a library of virtual derivatives of a core molecule, in this case, Ethyl 8-aminoquinoline-7-carboxylate, by introducing various electron-donating and electron-withdrawing substituents at different positions on the quinoline (B57606) ring.

The electronic properties of these virtual derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electron affinity, and ionization potential, would then be calculated. These parameters are fundamental in determining the reactivity, stability, and potential applications of the compounds in areas like organic electronics and medicinal chemistry.

For instance, modifying the electronic properties can influence a molecule's ability to act as an electron donor or acceptor, which is critical for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells. In medicinal chemistry, altering the electronic profile can affect a molecule's interaction with biological targets.

A hypothetical computational screening of Ethyl 8-aminoquinoline-7-carboxylate derivatives would likely involve the following steps:

Selection of Substitution Sites: Identifying key positions on the quinoline scaffold where functional groups can be introduced.

Choice of Substituents: Selecting a range of functional groups with varying electronic effects (e.g., -NO₂, -CN, -Cl, -F as electron-withdrawing groups, and -CH₃, -OCH₃, -NH₂ as electron-donating groups).

Quantum Chemical Calculations: Performing DFT calculations for each designed derivative to determine its optimized geometry and electronic properties.

Data Analysis: Systematically analyzing the calculated data to establish structure-property relationships. This would reveal how specific substituents at particular positions influence the electronic characteristics of the parent molecule.

The results of such a study would typically be presented in data tables, allowing for a direct comparison of the electronic properties of the different derivatives. This would enable the rational design of new molecules with precisely tuned electronic characteristics for specific applications.

However, without specific published research on Ethyl 8-aminoquinoline-7-carboxylate, any detailed discussion, including data tables and in-depth research findings, would be speculative. The scientific community has explored the computational design of various other quinoline derivatives, demonstrating the utility of these methods. Future research may yet focus on the specific compound of interest, which would then provide the necessary data for a comprehensive theoretical analysis.

Applications of Ethyl 8 Aminoquinoline 7 Carboxylate in Advanced Materials Science and Catalysis

Catalytic Applications of Metal Complexes Derived from Ethyl 8-aminoquinoline-7-carboxylate

The ability of the 8-aminoquinoline (B160924) scaffold to form stable complexes with a wide range of transition metals is central to its application in catalysis. nih.govnih.gov By coordinating with a metal ion, Ethyl 8-aminoquinoline-7-carboxylate can act as a ligand, modifying the metal center's electronic properties and steric environment to facilitate and control chemical reactions. The selective coordination ability of 8-aminoquinoline is considered superior to that of the related 8-hydroxyquinoline. nih.gov

Homogeneous Catalysis: Ligand Design for Selective Organic Transformations

In homogeneous catalysis, where the catalyst and reactants are in the same phase, the design of the ligand is crucial for achieving high selectivity and efficiency. Ethyl 8-aminoquinoline-7-carboxylate serves as a bidentate ligand, using the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amino group to bind to a metal center. This chelation creates a stable five-membered ring structure that can influence the catalytic activity of the metal.

The design of chiral ligands based on related 8-aminoquinoline structures has been explored for asymmetric catalysis. For instance, chiral diamines built on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com Although these specific ligands are derivatives, the principle demonstrates the potential of the 8-aminoquinoline framework in designing catalysts for stereoselective transformations. The electronic and steric properties of the ligand can be fine-tuned to control the outcome of the reaction, and the presence of the ethyl carboxylate group offers a site for further functionalization to optimize catalyst performance.

Heterogeneous Catalysis: Immobilization Strategies and Reactor Design

While homogeneous catalysts are often highly active and selective, their separation from the product mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, resolves this issue. Metal complexes derived from Ethyl 8-aminoquinoline-7-carboxylate can be immobilized onto solid supports to create robust and recyclable heterogeneous catalysts.

Common strategies for immobilization include anchoring the complex onto inorganic supports like silica (B1680970) or microporous molecular sieves. mdpi.com One general method involves modifying the silica surface and then covalently attaching the ligand or the pre-formed metal complex. For example, a hydrosilylation reaction can be used to link a ligand containing an alkenyl group to a silica surface modified with Si-H groups. mdpi.com The ethyl carboxylate group on Ethyl 8-aminoquinoline-7-carboxylate could potentially be used as an anchor point to tether the molecule to a functionalized support material, facilitating its use in continuous flow reactors and simplifying catalyst recovery and reuse.

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic cycle is key to optimizing catalyst performance, including its turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time. The ligand plays a critical role in the catalytic cycle by stabilizing the metal center in various oxidation states and influencing the kinetics of elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

While specific mechanistic studies and TOF data for catalysts derived directly from Ethyl 8-aminoquinoline-7-carboxylate are not detailed in the provided sources, the behavior of related compounds provides insight. For example, bis(8-aminoquinoline) ligands are known to chelate Cu²⁺ with high affinity and can inhibit the catalytic production of hydrogen peroxide by certain copper-containing species. researchgate.net This highlights the ability of the 8-aminoquinoline motif to modulate the redox activity of a coordinated metal ion. However, it has been noted that 8-aminoquinoline can sometimes form unstable metal complexes, which would be a critical factor in designing a stable and efficient catalyst for a given transformation. nih.gov

Integration into Smart Materials and Functional Polymers

The unique photophysical and coordination properties of the 8-aminoquinoline scaffold make Ethyl 8-aminoquinoline-7-carboxylate a prime candidate for integration into smart materials, which respond to external stimuli, and functional polymers.

Development of Fluorescent Probes and Chemical Sensors

Derivatives of 8-aminoquinoline are widely recognized for their use as fluorescent probes for the detection of metal ions, particularly zinc (Zn²⁺). researchgate.netnih.govbohrium.com The 8-aminoquinoline moiety itself acts as a fluorophore, and its fluorescence properties can be significantly enhanced upon coordination with a metal ion through a process known as chelation-enhanced fluorescence (CHEF). nih.gov This "turn-on" fluorescence response makes these compounds highly sensitive and selective sensors.

The general principle involves the lone pair of electrons on the nitrogen atoms of the 8-aminoquinoline core quenching the molecule's fluorescence. Upon binding to a metal ion like Zn²⁺, these electrons become involved in the coordination bond, which inhibits the quenching mechanism and leads to a dramatic increase in fluorescence intensity. nih.gov Researchers have developed a variety of sensors based on this platform, demonstrating their effectiveness in both environmental and biological applications. researchgate.netbohrium.com The introduction of different functional groups, such as the ethyl carboxylate in Ethyl 8-aminoquinoline-7-carboxylate, can be used to improve properties like water solubility and cell membrane permeability. bohrium.com

Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Sensors This table is based on data for related 8-aminoquinoline derivatives to illustrate the principles of their application as sensors.

| Derivative Type | Target Analyte | Typical Response | Potential Application |

| Aryl Sulfonamide Derivative | Zn²⁺ | Fluorescence enhancement | Biological imaging nih.gov |

| Amidoquinoline-Naphthalimide Dyad | Glucosamine | "Turn-on" fluorescence | Biosensing academindex.com |

| Diarylethene with Amidoquinoline | Zn²⁺ and Cu²⁺ | Selective fluorescence response | Multi-ion detection academindex.com |

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The properties of these materials, such as porosity, stability, and functionality, are determined by the choice of the metal and the organic linker. researchgate.net

Ethyl 8-aminoquinoline-7-carboxylate is an excellent candidate for a "heteroditopic" organic linker because it possesses two different types of coordinating sites: the bidentate aminoquinoline head and the carboxylate tail. polimi.it The nitrogen atoms of the aminoquinoline can coordinate to one metal center, while the oxygen atoms of the carboxylate group can bind to another, allowing for the construction of extended one-, two-, or three-dimensional networks. The use of linkers containing both pyridinic-type nitrogen and carboxylate groups is a well-established strategy in the formation of diverse CPs and MOFs. polimi.it For example, the structurally related isoquinoline-5-carboxylate ligand has been used with Cu(II) ions to create 2D coordination polymers. polimi.it The rigidity of the quinoline ring provides structural integrity to the framework, while the potential for post-synthetic modification of the amino or carboxylate group offers a pathway to introduce further functionality. researchgate.net